molecular formula C18H18ClN3O B12920982 4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]- CAS No. 89459-23-4

4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-

Cat. No.: B12920982
CAS No.: 89459-23-4
M. Wt: 327.8 g/mol
InChI Key: FWRXXQLUCNPCOM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 9-chloro-N-[2-(dimethylamino)ethyl]-4-acridinecarboxamide . This nomenclature follows IUPAC rules for polycyclic systems:

  • The parent structure, acridine (a tricyclic aromatic system composed of two benzene rings fused to a pyridine ring), is numbered such that the pyridine nitrogen occupies position 9.
  • The chloro substituent is assigned to position 9, reflecting its location on the central pyridine ring.
  • The carboxamide group (-CONH-) is attached to position 4 of the acridine core.
  • The amide nitrogen is further substituted with a 2-(dimethylamino)ethyl chain, specifying a two-carbon ethyl linker terminated by a dimethylamino group (-N(CH₃)₂).

Synonyms for this compound include:

  • 9-Chloro-4-[(2-dimethylaminoethyl)carbamoyl]acridine
  • 4-(2-Dimethylaminoethylcarbamoyl)-9-chloroacridine
  • N-[2-(Dimethylamino)ethyl]-9-chloroacridine-4-carboxamide

These variants emphasize the positional relationships of substituents while adhering to substitutive naming conventions.

Molecular Formula and Mass Spectrometry Data

The molecular formula of this compound is C₁₈H₁₈ClN₃O , derived from:

  • Acridine core (C₁₃H₉N) : 13 carbons, 9 hydrogens, and 1 nitrogen.
  • Chlorine atom (Cl) : Substitutes a hydrogen at position 9.
  • Carboxamide group (-CONH-) : Adds 1 carbon, 1 oxygen, and 1 nitrogen.
  • 2-(Dimethylamino)ethyl chain (-CH₂CH₂N(CH₃)₂) : Contributes 4 carbons, 11 hydrogens, and 1 nitrogen.

Mass spectrometry data reveals key features:

  • Exact monoisotopic mass : 327.1138 atomic mass units (Da), calculated using isotopic abundances of constituent atoms.
  • Protonated molecular ion ([M+H]⁺) : Observed at m/z 328.1217, consistent with the addition of one proton.
  • Sodium adduct ([M+Na]⁺) : Detected at m/z 350.1036, reflecting the compound’s affinity for alkali metal ions.

These values align with high-resolution mass spectrometric analyses of acridine derivatives, confirming the structural assignment.

Registry Numbers and Database Identifiers

While this compound lacks a universally recognized CAS Registry Number in the provided data sources, it is cataloged under vendor-specific identifiers:

  • EvitaChem Product Code : EVT-13042799.
  • Therapeutic Target Database (TTD) : Not yet assigned, though related acridine derivatives are indexed under classes such as DNA intercalators and topoisomerase inhibitors.

In PubChem , structurally analogous acridine derivatives (e.g., 9-Acridinecarbonyl chloride, CID 609960) share functional groups but differ in substitution patterns. Cross-referencing with ChEMBL or ChemSpider would require external database queries beyond the current scope.

Properties

CAS No.

89459-23-4

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

9-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide

InChI

InChI=1S/C18H18ClN3O/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14/h3-9H,10-11H2,1-2H3,(H,20,23)

InChI Key

FWRXXQLUCNPCOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

General Synthesis Overview

The synthesis of 4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]- involves the following key steps:

  • Chlorination : Introduction of a chlorine atom at the 9-position of the acridine ring.
  • Amidation : Formation of the carboxamide group by reacting with N-(2-dimethylamino)ethylamine.

Step-by-Step Procedure

Step 1: Chlorination
  • Starting Material : Acridine-4-carboxylic acid.
  • Reagents and Conditions :
    • Chlorinating agent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
    • Solvent: Dichloromethane (CH₂Cl₂) or toluene.
    • Reaction Temperature: Reflux conditions (80–100°C).
  • Reaction Mechanism :
    The carboxylic acid group is activated by the chlorinating agent, facilitating selective substitution at the 9-position of the acridine ring.
Step 2: Amidation
  • Intermediate : 9-Chloroacridine-4-carboxylic acid chloride.
  • Reagents and Conditions :
    • Amine: N-(2-dimethylamino)ethylamine.
    • Solvent: Tetrahydrofuran (THF) or acetonitrile.
    • Catalyst: Base such as triethylamine (Et₃N) or pyridine to neutralize HCl formed during the reaction.
    • Reaction Temperature: Room temperature to mild heating (25–50°C).
  • Reaction Mechanism :
    The amine attacks the carbonyl carbon of the acid chloride, forming the desired carboxamide linkage.

Optimization Strategies

Reaction Yield Enhancement

  • Use of Catalysts :
    • Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can enhance chlorination efficiency.
  • Solvent Selection :
    • Polar aprotic solvents such as acetonitrile improve amidation yields by stabilizing intermediates.

Purification Techniques

  • Recrystallization from ethanol or methanol is commonly used to purify the final product.
  • Chromatographic methods (e.g., silica gel column chromatography) can be employed for further refinement.

Industrial Production Methods

Large-Scale Synthesis

For industrial applications, process optimization focuses on scalability and cost-efficiency:

Quality Control

  • Analytical techniques such as HPLC and NMR spectroscopy ensure product purity and consistency.

Data Tables

Step Reagent(s) Solvent Temperature Yield (%)
Chlorination SOCl₂ / POCl₃ CH₂Cl₂ / Toluene Reflux (80–100°C) ~85%
Amidation N-(2-dimethylamino)ethylamine + Et₃N THF / Acetonitrile Room Temp (25–50°C) ~90%

Notes on Specific Variants

Several structural analogs of this compound have been synthesized using similar methods:

Chemical Reactions Analysis

9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound exhibits significant anticancer properties attributed to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA and inhibits the activity of topoisomerases, enzymes crucial for DNA replication and repair. Studies have shown that acridine derivatives can bind strongly to duplex DNA, making them promising candidates for the development of novel anticancer agents. The presence of a dimethylamino group enhances the compound's binding affinity, which is essential for its biological activity .

Antimicrobial Properties
Research indicates that acridine derivatives, including 4-Acridinecarboxamide, have notable antimicrobial effects. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial DNA synthesis .

Antiviral Applications
The antiviral potential of acridine derivatives has also been explored. They are believed to interfere with viral replication by targeting nucleic acids within the virus, providing a pathway for therapeutic development against viral infections .

Molecular Biology

DNA Probes and Labels
Due to their ability to intercalate into DNA, acridine derivatives are utilized as fluorescent probes in molecular biology. They can be employed in techniques such as fluorescence in situ hybridization (FISH) for detecting specific DNA sequences within cells. Their fluorescent properties allow for visualization under specific wavelengths, aiding in genetic research and diagnostics .

Gene Delivery Systems
The compound's ability to interact with nucleic acids positions it as a candidate for gene delivery systems. By forming complexes with plasmid DNA, it can facilitate the introduction of genetic material into cells, which is crucial for gene therapy applications .

Materials Science

Polymeric Composites
In materials science, acridine derivatives are being investigated for their incorporation into polymeric matrices to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for improved interactions within polymer networks, potentially leading to advanced materials with tailored properties .

Gelling Agents
Some studies suggest that acridine derivatives can act as gelling agents in various formulations. Their ability to form stable gels could be beneficial in pharmaceutical formulations where controlled release of active ingredients is desired .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated strong binding affinity to DNA and inhibition of topoisomerase activity in cancer cells.
Antimicrobial Properties Showed effectiveness against multiple bacterial strains, suggesting potential as a new antibiotic.
Gene Delivery Systems Effective in forming complexes with plasmid DNA for cellular uptake in gene therapy applications.
Polymeric Composites Enhanced thermal stability and mechanical strength when incorporated into polymeric matrices.

Mechanism of Action

The primary mechanism of action of 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s ability to inhibit both topoisomerase I and II enzymes contributes to its anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution : The 9-chloro group in the target compound reduces electron density in the acridine core, promoting intercalation into DNA base pairs .
  • Amino vs.
  • Side-Chain Modifications: The dimethylaminoethyl group is critical for electrostatic interactions with DNA phosphate backbones. Extended chains (e.g., butyl or propyl in ) improve solubility but may reduce target specificity.

DNA Intercalation and Topoisomerase Inhibition

  • Target Compound: Binds DNA via intercalation, stabilizing topoisomerase-DNA cleavage complexes. The dimethylaminoethyl side chain facilitates minor groove interactions, as observed in crystallographic studies of related acridines .
  • DACA Analogs: N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA) derivatives show mixed topoisomerase I/II inhibition. The 9-chloro substitution in the target compound may enhance potency by increasing DNA binding affinity .

Antimicrobial and Antineoplastic Activity

  • Triazene-Acridine Conjugates : Derivatives with triazene groups (e.g., ) exhibit antineoplastic activity via alkylation and intercalation dual mechanisms. The target compound lacks this moiety, suggesting a narrower mechanism focused on intercalation .
  • Rabeximod Analogs: Compounds like rabeximod (CAS 872178-65-9) share the dimethylaminoethyl side chain but feature indoloquinoxaline cores, highlighting the role of the acridine scaffold in nucleic acid targeting .

Structure-Activity Relationships (SAR)

Acridine Core : Planarity is essential for intercalation; bulky substituents at positions 1 or 3 disrupt DNA binding .

Position 9: Chlorine optimizes electron withdrawal and intercalation strength. Amino groups (e.g., ) introduce hydrogen-bonding but may reduce metabolic stability.

Side Chain: The dimethylaminoethyl group balances cationic charge and chain length. Longer chains (e.g., ) reduce potency due to steric hindrance.

Biological Activity

4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]- is a synthetic compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications.

Chemical Structure and Properties

  • Molecular Formula : C18H22ClN3O
  • Molecular Weight : Approximately 345.84 g/mol
  • Structure : The compound features a chloro substituent at the 9-position of the acridine ring and a dimethylaminoethyl side chain at the N-position of the carboxamide group. This structural arrangement is critical for its biological activity.

The primary mechanism by which 4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]- exerts its biological effects is through DNA intercalation . This process involves the insertion of the compound between DNA base pairs, disrupting normal DNA functions and inhibiting topoisomerase enzymes essential for DNA replication and transcription. These interactions are crucial for its anticancer properties.

Anticancer Properties

4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]- has been studied extensively for its anticancer efficacy against various tumor types:

  • Lewis Lung Tumors : Demonstrated significant antitumor activity in preclinical models.
  • Leukemia : Shown effectiveness in inhibiting leukemia cell proliferation.

Pharmacokinetics

A study evaluating the pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a closely related compound, provided insights into the behavior of this class of drugs in vivo:

  • Study Design : Involved administering carbon-11 labeled DACA to patients with advanced cancer. Positron emission tomography (PET) was used to assess pharmacokinetics and tumor blood flow.
Tissue TypeCmax (mL/m²)AUC (mL/min/m²)
Brain0.67Variable
Vertebra0.54Variable
TumorsHighHigh
LiverModerateModerate
  • Findings : The study found that DACA exhibited significant uptake in tumors and other tissues, with a strong correlation between tumor blood flow and drug uptake (r = 0.76; P = .02). Notably, lower concentrations were observed in brain and vertebra tissues, suggesting a favorable safety profile concerning central nervous system toxicity.

Case Studies and Clinical Trials

Clinical trials have explored the efficacy of 4-Acridinecarboxamide derivatives in treating solid tumors. One notable trial involved:

  • Participants : 24 patients with advanced cancer.
  • Results : The compound showed promising results in terms of tumor response and manageable side effects.

Q & A

Basic: What is the molecular mechanism by which 9-chloro-N-[2-(dimethylamino)ethyl]-4-acridinecarboxamide interacts with DNA?

The compound intercalates between CpG dinucleotide steps in DNA, with its acridine ring inserting into the base pairs and the side chain extending into the major groove. The protonated dimethylamino group forms hydrogen bonds with guanine N7/O6 atoms, while the 4-carboxamide NH bridges via water molecules to guanine phosphate groups . X-ray crystallography (1.55 Å resolution) reveals unwinding of CpG steps by 8–12° and overwinding of TpA steps by 10–11°, perturbing B-DNA helical symmetry .

Key Structural Interactions:

Interaction TypeStructural FeatureBiological Implication
IntercalationAcridine ring between CpG stepsDNA distortion, topoisomerase II poisoning
Hydrogen bondingDimethylamino N7/O6 guanine contactStabilizes major groove binding
Water-mediatedCarboxamide NH-phosphate bridgeEnhances DNA-ligand affinity

Basic: How does this compound act as a topoisomerase II poison?

The intercalated complex stabilizes DNA-topoisomerase II cleavage intermediates, preventing re-ligation and inducing DNA breaks. The side chain’s interaction with the major groove may directly interfere with topoisomerase II binding or induce conformational changes in the enzyme-DNA complex . Substitutions at the 5-position (e.g., fluorine) enhance stacking with cytosine, increasing DNA affinity and cytotoxicity .

Advanced: How do structural modifications at the 5-position influence DNA binding kinetics and antitumor efficacy?

Methodology:

  • Stopped-flow spectrophotometry measures DNA dissociation rates.
  • X-ray crystallography resolves stacking interactions between substituents and cytosine.

Findings:

5-SubstituentDissociation Rate (koff)Cytotoxicity (IC50)DNA Affinity (Kd)
None (Parent)1.0 (baseline)1.0 (baseline)1.0 (baseline)
Fluorine0.3×0.25×
Methyl0.35×0.3×2.8×
Phenyl0.5×No correlationNo change

Non-phenyl substituents reduce dissociation rates by 3× and increase cytotoxicity 4×. Phenyl groups may interact directly with topoisomerase II, bypassing DNA affinity effects .

Advanced: What methodologies are optimal for analyzing DNA-drug intercalation complexes?

  • X-ray crystallography : Resolves atomic-level structural changes (e.g., base pair twist angles, groove dimensions) .
  • Circular dichroism (CD) : Detects helical unwinding/overwinding via changes in DNA spectral signatures.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for affinity comparisons.
  • Stopped-flow kinetics : Measures dissociation rates to correlate with cytotoxicity .

Example Workflow:

Screen intercalation via CD.

Resolve 3D structure via X-ray crystallography.

Validate binding kinetics via stopped-flow.

Advanced: How can researchers resolve discrepancies in DNA unwinding angles reported across studies?

Contradiction Example:

  • Study A reports 10° unwinding at CpG steps .
  • Study B reports 12° unwinding under similar conditions .

Resolution Strategies:

Control experimental conditions : Buffer composition (e.g., Mg<sup>2+</sup> concentration) affects DNA flexibility.

Validate with multiple techniques : Compare X-ray data (static) with solution-phase CD (dynamic).

Assess sequence specificity : Use standardized oligonucleotides (e.g., d(CGTACG)2) to minimize variability .

Advanced: What synthetic strategies optimize 4-acridinecarboxamide derivatives for enhanced topoisomerase II inhibition?

  • Electron-withdrawing groups at the 9-position (e.g., chloro) improve DNA intercalation .
  • N-[2-(dimethylamino)ethyl] side chain : Critical for major groove interactions; morpholino analogs show reduced activity due to conformational disorder .
  • 5-Substituent libraries : High-throughput screening of substituents (e.g., halogens, alkyl) identifies candidates with improved stacking and reduced dissociation .

Synthetic Route Example:

Fluorine-directed ring closure of nitroanthranilic acids to form phenazine intermediates.

Carboxamide coupling with N-[2-(dimethylamino)ethyl]amine .

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